Cas no 118811-34-0 (5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate)

5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Properties
Names and Identifiers
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- Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI)
- 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
- TERT-BUTYL N-[5-(TOSYLOXY)PENTYL]CARBAMATE
- 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate
- TERT-BUTYL 5-TOSYLHYDROXYPENTYLCARBAMATE
- [5-[[(4-Methylphenyl)sulfonyl]oxy]pentyl]carbaMic Acid 1,1-DiMethylethyl Ester
- BP-28391
- 5-(tert-butoxycarbonylamino)pentyl 4-methylbenzenesulfonate
- FT-0663460
- 1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate
- J-003891
- RAOOQXZPVIXTHJ-UHFFFAOYSA-N
- DTXSID40445552
- SCHEMBL4640090
- AS-81035
- Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-,1,1-dimethylethyl ester(9ci)
- 5-((TERT-BUTOXYCARBONYL)AMINO)PENTYL 4-METHYLBENZENESULFONATE
- 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate
- MFCD07776967
- LCZC1193
- AKOS015914623
- 118811-34-0
- tert-butyl N-{5-[(4-methylbenzenesulfonyl)oxy]pentyl}carbamate
- 5-(Boc-amino)-1-pentyl-p-toluenesulfonate
- DB-119863
- Carbamic acid, N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester
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- MDL: MFCD07776967
- Inchi: InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19)
- InChIKey: RAOOQXZPVIXTHJ-UHFFFAOYSA-N
- SMILES: O=C(OC(C)(C)C)NCCCCCOS(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- 精确分子量: 357.16100
- 同位素质量: 357.16099414g/mol
- Isotope Atom Count: 0
- 氢键供体数量: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 可旋转化学键数量: 10
- 复杂度: 470
- 共价键单元数量: 1
- 确定原子立构中心数量: 0
- 不确定原子立构中心数量: 0
- 确定化学键立构中心数量: 0
- 不确定化学键立构中心数量: 0
- XLogP3: 3.3
- 拓扑分子极性表面积: 90.1Ų
Experimental Properties
- Density: 1.136
- Melting Point: 47-49°C
- Boiling Point: 501.854°C at 760 mmHg
- 闪点: 257.312°C
- Refractive Index: 1.508
- Solubility: Soluble in chloroform (a little) \ methanol (a little)
- PSA: 90.08000
- LogP: 4.86700
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B621085-2g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 2g |
$ 661.00 | 2023-04-18 | ||
TRC | B621085-1g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 1g |
$ 275.00 | 2022-06-07 | ||
Ambeed | A244026-1g |
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |
118811-34-0 | 97% | 1g |
$40.0 | 2025-02-21 | |
TRC | B621085-5g |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate |
118811-34-0 | 5g |
$ 1374.00 | 2023-09-08 | ||
Ambeed | A244026-5g |
5-((tert-Butoxycarbonyl)amino)pentyl 4-methylbenzenesulfonate |
118811-34-0 | 97% | 5g |
$147.0 | 2025-02-21 | |
abcr | AB573373-250mg |
1,1-Dimethylethyl N-[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]carbamate; . |
118811-34-0 | 250mg |
€89.30 | 2024-08-02 | ||
1PlusChem | 1P0038RP-5g |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 5g |
$108.00 | 2023-12-26 | |
1PlusChem | 1P0038RP-1g |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 1g |
$29.00 | 2023-12-26 | |
1PlusChem | 1P0038RP-250mg |
Carbamic acid,[5-[[(4-methylphenyl)sulfonyl]oxy]pentyl]-, 1,1-dimethylethyl ester (9CI) |
118811-34-0 | 97% | 250mg |
$13.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718757-5g |
4-Hydroxy-butyric acid tert-butyl ester |
118811-34-0 | 97% | 5g |
¥1243.00 | 2024-08-09 |
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate Literature
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
Additional information on 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate
Introduction to 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0)
5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate, identified by its Chemical Abstracts Service (CAS) number 118811-34-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives that exhibit promising properties for use in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a p-toluenesulfonate (tosylate) moiety makes it a versatile intermediate in organic synthesis, offering unique reactivity and stability under various conditions.
The Boc-amino functionality is a critical feature of this compound, serving as an effective protecting group for amino acids during peptide synthesis. The Boc group not only prevents unwanted side reactions but also allows for selective deprotection under mild acidic conditions, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This characteristic is particularly valuable in the construction of complex peptide drugs, where orthogonal protecting groups are often required to achieve high yields and purity.
The 1-pentyl substituent in the molecular structure contributes to the lipophilicity of the compound, enhancing its solubility in organic solvents commonly used in synthetic chemistry. This property is advantageous when designing molecules intended for oral or transdermal delivery systems, as it improves bioavailability and pharmacokinetic profiles. Additionally, the p-toluenesulfonate (tosylate) group acts as a leaving group in nucleophilic substitution reactions, facilitating further functionalization and diversification of the molecular framework.
Recent advancements in medicinal chemistry have highlighted the importance of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate has been explored as a key intermediate in the synthesis of such mimetics, particularly those targeting enzyme inhibition or receptor binding. Its structural features allow for modifications that can enhance binding affinity, reduce metabolic degradation, and improve target specificity.
In academic research, this compound has been utilized in studies aimed at developing novel therapeutic agents for various diseases. For instance, researchers have investigated its potential as a precursor for designing inhibitors of proteases involved in inflammatory pathways. The Boc-protected amino group provides a stable handle for further derivatization, enabling the creation of peptidomimetics with tailored properties. Additionally, the tosylate functionality facilitates introduction into more complex synthetic pathways, making it a valuable building block for drug discovery programs.
The pharmaceutical industry has also shown interest in 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate due to its potential applications in late-stage functionalization of lead compounds. Its ability to undergo selective transformations under controlled conditions makes it suitable for large-scale synthesis and industrial production. Furthermore, its compatibility with modern synthetic techniques such as flow chemistry and continuous manufacturing aligns with current trends toward greener and more efficient drug development processes.
From a chemical biology perspective, this compound has been employed in mechanistic studies to understand enzyme-catalyzed reactions involving amino acid derivatives. The combination of protective groups and leaving groups allows researchers to probe reaction mechanisms with high precision. Such insights are crucial for optimizing synthetic routes and improving overall yields in pharmaceutical manufacturing.
The versatility of 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate extends beyond its role as an intermediate; it also serves as a model compound for teaching advanced organic chemistry concepts. Its structural complexity and reactivity profile make it an excellent example for illustrating principles such as nucleophilic substitution, protecting group strategies, and stereochemistry control. Educators and students alike benefit from its practical applications in both laboratory experiments and theoretical discussions.
In conclusion, 5-(t-Boc-amino)-1-pentyl-p-toluenesulfonate (CAS No: 118811-34-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features enable diverse synthetic applications, making it indispensable in the creation of peptidomimetics and other bioactive molecules. As research continues to evolve, this compound will likely remain at the forefront of innovation in medicinal chemistry, contributing to advancements that improve human health.
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